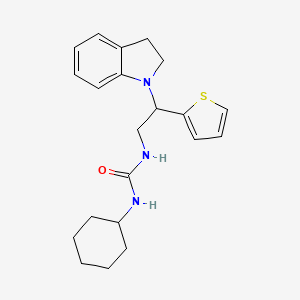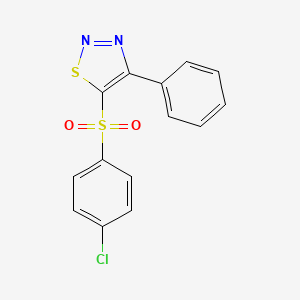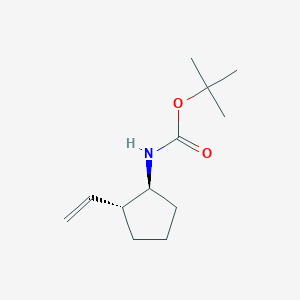
4-(propan-2-yl)-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in specific industries or research .
Synthesis Analysis
Synthesis analysis involves understanding how the compound can be made from simpler starting materials. This often involves retrosynthetic analysis, which is a technique where the target molecule is transformed into simpler precursor structures regardless of any potential reactivity/interaction with reagents .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions are all part of this analysis .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Synthesis of Trisubstituted-1H-Imidazole-5-Carbaldehydes
A significant application of 4-(propan-2-yl)-1H-imidazole-2-carbaldehyde is found in the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method is notable for its functionality, utilizing aldehyde preservation, economical catalysts, and mild conditions for a high atom economy synthesis (Li et al., 2015).
Furan Derivatives Synthesis
Another application involves the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes, leading to the formation of fully substituted furans. This process highlights a novel use of imidazo[1,5-a]pyridin-3-ylidenes in organic synthesis, presenting a straightforward path to furan derivatives that are challenging to access through other methods (Pan et al., 2010).
Antioxidant Agents Synthesis
The compound also finds application in the synthesis of novel chalcone derivatives acting as potent antioxidant agents. This synthesis involves the reaction of specific carbaldehydes with substituted acetophenones, showcasing a synthesis path enriched by in vitro antioxidant activity validation (Prabakaran et al., 2021).
Alkaloid Synthesis
A notable synthesis application includes the creation of 2-amino-1H-imidazol-4-carbaldehyde derivatives for the efficient synthesis of 2-aminoimidazole alkaloids such as oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. This demonstrates the compound's role as a versatile building block in the synthesis of complex natural products (Ando & Terashima, 2010).
Biomass-derived Chemicals Synthesis
This compound is used as a C1 building block in the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This process emphasizes the compound's role in green chemistry, utilizing biomass-derived chemicals for the synthesis of bioactive compounds without the need for protective groups on functional moieties (Yu et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-propan-2-yl-1H-imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)6-3-8-7(4-10)9-6/h3-5H,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMVVGAPHOELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)


![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2559872.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2559873.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)

